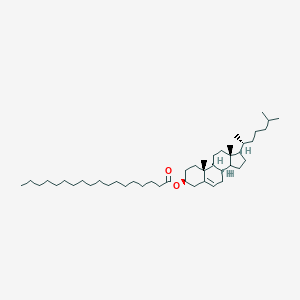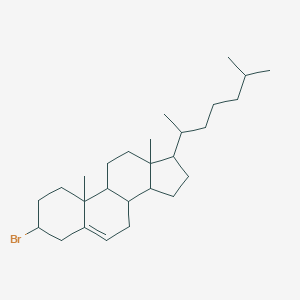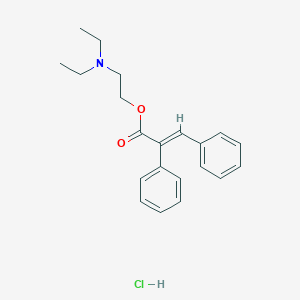
2-(Diethylamino)ethyl (benzylidene)phenylacetate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Diethylamino)ethyl (benzylidene)phenylacetate hydrochloride, also known as benzylpiperazine (BZP), is a synthetic compound that belongs to the class of piperazine derivatives. BZP is a psychoactive drug that has been used recreationally due to its stimulant effects. However, BZP has also been studied for its potential scientific research applications, particularly in the fields of neuroscience and pharmacology.
作用機序
BZP acts as a stimulant by increasing the release of dopamine and norepinephrine in the brain. BZP also inhibits the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft. This results in increased arousal, alertness, and energy.
生化学的および生理学的効果
BZP has been shown to have a number of biochemical and physiological effects. BZP increases heart rate, blood pressure, and body temperature. BZP also increases the release of cortisol, a stress hormone. BZP has been shown to have a negative impact on cognitive function, including memory and attention.
実験室実験の利点と制限
BZP has a number of advantages and limitations for use in lab experiments. BZP is relatively easy to synthesize, making it readily available for research purposes. BZP has also been shown to have consistent and predictable effects on the central nervous system. However, BZP has a relatively short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are a number of potential future directions for research on BZP. One area of interest is the development of new drugs that target the same neurotransmitter systems as BZP, but with improved safety and efficacy profiles. Another area of interest is the use of BZP as a research tool to investigate the mechanisms of action of other stimulant drugs. Finally, there is interest in studying the long-term effects of BZP use, particularly in relation to cognitive function and neurological disorders.
合成法
BZP can be synthesized through a reaction between benzyl chloride and 1,4-dimethylpiperazine, followed by a reaction with phenylacetic acid. The resulting compound is then treated with diethylamine to produce BZP hydrochloride.
科学的研究の応用
BZP has been studied for its potential use as a research tool in the fields of neuroscience and pharmacology. BZP has been shown to have stimulant effects on the central nervous system, and has been used in studies to investigate the mechanisms of action of other stimulant drugs. BZP has also been studied as a potential treatment for certain neurological disorders, such as Parkinson's disease.
特性
CAS番号 |
1679-81-8 |
|---|---|
製品名 |
2-(Diethylamino)ethyl (benzylidene)phenylacetate hydrochloride |
分子式 |
C21H26ClNO2 |
分子量 |
359.9 g/mol |
IUPAC名 |
2-(diethylamino)ethyl (E)-2,3-diphenylprop-2-enoate;hydrochloride |
InChI |
InChI=1S/C21H25NO2.ClH/c1-3-22(4-2)15-16-24-21(23)20(19-13-9-6-10-14-19)17-18-11-7-5-8-12-18;/h5-14,17H,3-4,15-16H2,1-2H3;1H/b20-17+; |
InChIキー |
LAKXCKPSJXNQBV-SJEOTZHBSA-N |
異性体SMILES |
CCN(CC)CCOC(=O)/C(=C/C1=CC=CC=C1)/C2=CC=CC=C2.Cl |
SMILES |
CCN(CC)CCOC(=O)C(=CC1=CC=CC=C1)C2=CC=CC=C2.Cl |
正規SMILES |
CCN(CC)CCOC(=O)C(=CC1=CC=CC=C1)C2=CC=CC=C2.Cl |
その他のCAS番号 |
1679-81-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







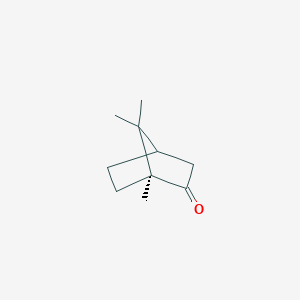

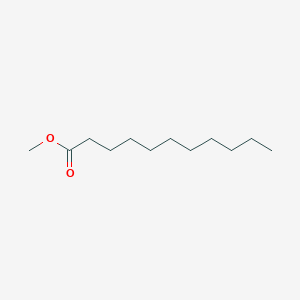


![1,2-Bis[(propan-2-yl)oxy]benzene](/img/structure/B167301.png)

